
N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organometallic Complexes and Coordination Chemistry
Ruthenium Complexes : N-(4-R-phenyl)picolinamides, including derivatives similar to N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide, have been utilized to form complexes with ruthenium. These complexes showcase unique coordination as monoanionic bidentate N,N donors, demonstrating potential for catalytic applications and studies on metal-ligand interaction mechanisms (Nag, Butcher, & Bhattacharya, 2007).
Pharmacological Applications
PET Radiotracers for mGlu4 : Derivatives of N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide have been developed as PET radiotracers for the metabotropic glutamate receptor subtype 4 (mGlu4), a target of interest in neurological research and therapy, including Parkinson's disease models (Kil et al., 2013; Kil et al., 2014). These studies underscore the compound's utility in non-invasive imaging techniques to investigate mGlu4 expression in vivo.
Chemical Synthesis and Material Science
Synthesis of Biologically Active Compounds : The compound has served as an intermediate in the synthesis of various biologically active molecules, highlighting its importance in the development of new pharmaceutical agents and research into cancer therapeutics (Xiong et al., 2018).
Antimicrobial and DNA Interaction Studies
Antimicrobial Activities and DNA Interactions : Picolinamide derivatives, including structures related to N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide, have demonstrated antimicrobial activities and the ability to interact with DNA. These findings suggest potential applications in developing new antimicrobial agents and studying the interactions between small molecules and biological macromolecules (Tamer et al., 2018).
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-16-5-4-12-21(13-16)15-9-7-14(8-10-15)20-18(22)17-6-2-3-11-19-17/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFGHNTZPFVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

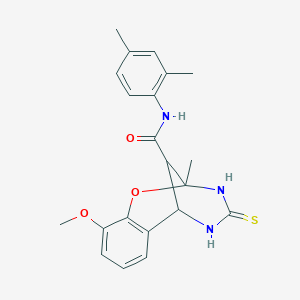
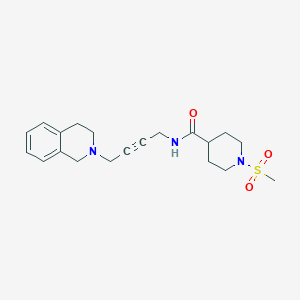
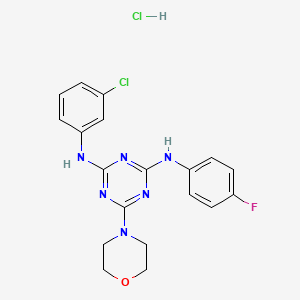
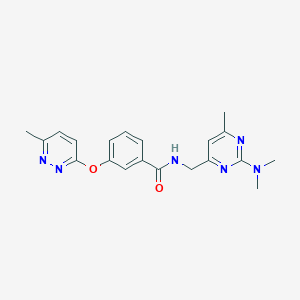
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
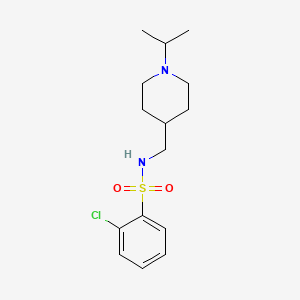
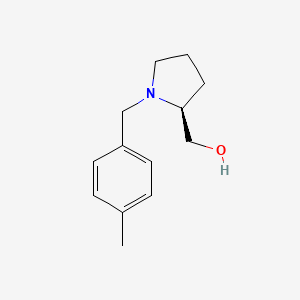

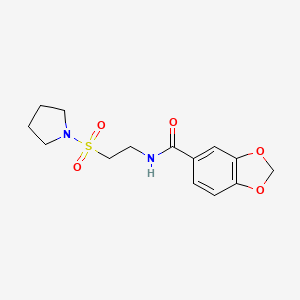
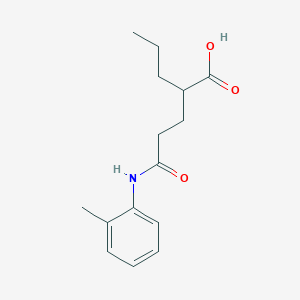
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)
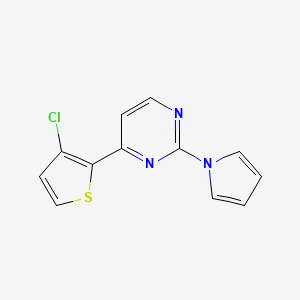
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)
